molecular formula C17H17BrN2O3 B5848609 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide CAS No. 303087-39-0

2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide

Cat. No. B5848609
CAS RN: 303087-39-0
M. Wt: 377.2 g/mol
InChI Key: CQJWZNRNHYBTBA-YBFXNURJSA-N
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Description

2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, also known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPH belongs to the class of hydrazides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to exhibit various biochemical and physiological effects. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to be stable under various storage conditions. However, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has some limitations for lab experiments. It has poor solubility in water, which limits its application in aqueous-based assays. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has not been extensively tested in vivo, which limits its potential therapeutic applications.

Future Directions

Several future directions can be explored for 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. Firstly, the mechanism of action of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide needs to be further elucidated to understand its potential therapeutic applications. Secondly, the in vivo efficacy and safety of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide need to be tested in animal models to determine its potential as a therapeutic agent. Thirdly, the formulation of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide needs to be optimized to improve its solubility and bioavailability. Fourthly, the structure-activity relationship of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide needs to be explored to design more potent derivatives. Lastly, the potential of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide as a lead compound for drug development needs to be explored.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide exhibits antitumor, antimicrobial, anti-inflammatory, and antioxidant activities and has been extensively studied for its potential therapeutic applications. The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is easy and yields high purity. However, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has some limitations for lab experiments, and its potential therapeutic applications need to be further explored. Several future directions can be explored for 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, including elucidating its mechanism of action, testing its in vivo efficacy and safety, optimizing its formulation, exploring its structure-activity relationship, and exploring its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide involves the reaction of 4-bromophenol with 3-methoxybenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base. The Schiff base is then reacted with propanohydrazide in ethanol to yield 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been optimized to obtain high yields and purity.

Scientific Research Applications

2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been tested against various cancer cell lines, including breast, liver, and colon cancer, and has shown promising results. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been tested against various bacterial and fungal strains and has shown potent antimicrobial activity. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJWZNRNHYBTBA-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303087-39-0
Record name 2-(4-BROMOPHENOXY)-N'-(3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE
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